molecular formula C17H10Cl3N3O4 B11025928 N-(2-chloro-5-nitrophenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

N-(2-chloro-5-nitrophenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B11025928
M. Wt: 426.6 g/mol
InChI Key: FOSKHXYLSGGLQV-UHFFFAOYSA-N
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Description

N-(2-CHLORO-5-NITROPHENYL)-3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CHLORO-5-NITROPHENYL)-3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole ring, followed by the introduction of the chlorinated and nitro-substituted phenyl groups. The final step involves the formation of the carboxamide linkage. Common reagents used in these reactions include chlorinating agents, nitrating agents, and amines.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-CHLORO-5-NITROPHENYL)-3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents such as potassium permanganate, and various catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2-CHLORO-5-NITROPHENYL)-3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-CHLORO-5-NITROPHENYL)-3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(2-CHLORO-5-NITROPHENYL)-3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE: shares similarities with other isoxazole derivatives and chlorinated aromatic compounds.

Uniqueness

  • The unique combination of functional groups and aromatic rings in this compound distinguishes it from other similar compounds. Its specific chemical structure imparts distinct reactivity and potential applications, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C17H10Cl3N3O4

Molecular Weight

426.6 g/mol

IUPAC Name

N-(2-chloro-5-nitrophenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C17H10Cl3N3O4/c1-8-14(16(22-27-8)15-11(19)3-2-4-12(15)20)17(24)21-13-7-9(23(25)26)5-6-10(13)18/h2-7H,1H3,(H,21,24)

InChI Key

FOSKHXYLSGGLQV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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